7-Hydroxy-4-methyl-2-oxochromen-8-yl acetate
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Overview
Description
7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl acetate is an organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a hydroxy group at the 7th position, a methyl group at the 4th position, and an acetate ester at the 8th position of the chromen-2-one core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl acetate typically involves the following steps:
Starting Material: The synthesis begins with 7-hydroxy-4-methylcoumarin.
Acetylation: The hydroxy group at the 8th position is acetylated using acetic anhydride in the presence of a base such as pyridine or triethylamine. .
Industrial Production Methods
In an industrial setting, the synthesis of 7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl acetate can be scaled up using similar reaction conditions. The process involves:
Large-Scale Reactors: Utilizing large-scale reactors to mix 7-hydroxy-4-methylcoumarin with acetic anhydride and a base.
Controlled Temperature: Maintaining the reaction at a controlled temperature to ensure optimal yield.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl acetate undergoes various chemical reactions, including:
Hydrolysis: The acetate ester can be hydrolyzed back to the corresponding hydroxy compound using acidic or basic conditions.
Oxidation: The methyl group at the 4th position can be oxidized to form a carboxylic acid derivative.
Substitution: The hydroxy group at the 7th position can undergo substitution reactions with various electrophiles
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base
Major Products
Hydrolysis: 7-hydroxy-4-methylcoumarin.
Oxidation: 4-carboxy-7-hydroxycoumarin.
Substitution: Various substituted coumarin derivatives depending on the electrophile used
Scientific Research Applications
7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including anticancer and antimicrobial agents.
Fluorescent Probes: Due to its fluorescent properties, it is used in the development of fluorescent probes for bioimaging and molecular recognition.
Enzyme Inhibitors: It serves as a precursor for the synthesis of enzyme inhibitors, particularly those targeting enzymes involved in cancer and neurodegenerative diseases
Mechanism of Action
The mechanism of action of 7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl acetate involves its interaction with various molecular targets:
Enzyme Inhibition: It inhibits enzymes such as carbonic anhydrase and monoamine oxidase by binding to their active sites.
Antioxidant Activity: The compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.
Anticancer Activity: It induces apoptosis in cancer cells through the regulation of reactive oxygen species and inhibition of tumor angiogenesis
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methylcoumarin: Lacks the acetate ester group but shares similar biological activities.
4-methylumbelliferone: Another coumarin derivative with a hydroxy group at the 7th position and a methyl group at the 4th position.
7-acetoxy-4-methylcoumarin: Similar structure but with an acetoxy group at the 7th position instead of the 8th position
Uniqueness
7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the acetate ester at the 8th position enhances its lipophilicity and potential for bioavailability compared to other similar compounds .
Properties
Molecular Formula |
C12H10O5 |
---|---|
Molecular Weight |
234.20 g/mol |
IUPAC Name |
(7-hydroxy-4-methyl-2-oxochromen-8-yl) acetate |
InChI |
InChI=1S/C12H10O5/c1-6-5-10(15)17-11-8(6)3-4-9(14)12(11)16-7(2)13/h3-5,14H,1-2H3 |
InChI Key |
JIBPBANEKCMIJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2OC(=O)C)O |
Origin of Product |
United States |
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